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Uridine-2'(3')-monophosphate

Prebiotic chemistry Abiogenic polymerization Differential scanning calorimetry

Uridine-2′(3′)-monophosphate (CAS 84-53-7), also referred to as uridylic acid (2′- and 3′- mixture) or 2′(3′)-UMP, is a pyrimidine ribonucleotide comprising a uracil base linked to a ribose sugar esterified with a single phosphate group at either the 2′- or 3′-hydroxyl position. It exists as a mixed-isomer preparation rather than a single positional isomer, with molecular formula C₉H₁₃N₂O₉P and a molecular weight of 324.18 g/mol.

Molecular Formula C18H26N4O18P2
Molecular Weight 648.4 g/mol
Cat. No. B13820074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine-2'(3')-monophosphate
Molecular FormulaC18H26N4O18P2
Molecular Weight648.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O
InChIInChI=1S/2C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15;12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15/h2*1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t2*4-,6-,7-,8-/m11/s1
InChIKeyHXRKBDKTEWWYRV-SGOXFDQRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine-2'(3')-monophosphate (Mixed 2′/3′-UMP Isomers) — A Chemically Distinct Nucleotide Standard for RNA Degradation Research and Enzyme Active-Site Mapping


Uridine-2′(3′)-monophosphate (CAS 84-53-7), also referred to as uridylic acid (2′- and 3′- mixture) or 2′(3′)-UMP, is a pyrimidine ribonucleotide comprising a uracil base linked to a ribose sugar esterified with a single phosphate group at either the 2′- or 3′-hydroxyl position. It exists as a mixed-isomer preparation rather than a single positional isomer, with molecular formula C₉H₁₃N₂O₉P and a molecular weight of 324.18 g/mol . Unlike the biologically predominant 5′-UMP — the canonical monomer for RNA polymerization — this 2′(3′) mixture is the characteristic product of non-enzymatic RNA hydrolysis and serves as an essential analytical reference standard for distinguishing enzymatic from chemical RNA degradation pathways [1].

Why 5′-UMP or Pure 2′-/3′-UMP Isomers Cannot Substitute for Uridine-2′(3′)-monophosphate in Critical Research Applications


The three positional isomers of uridine monophosphate — 2′-UMP, 3′-UMP, and 5′-UMP — exhibit fundamentally different biochemical reactivities, enzyme recognition profiles, and thermal polymerization behaviours that preclude simple interchange. Pure 5′-UMP is the natural substrate for RNA polymerases and UMP/CMP kinases, whereas the 2′(3′) mixed-isomer preparation is not incorporated into RNA by canonical polymerases [1]. Critically, enzymatic RNA hydrolysis by ribonucleases yields predominantly 3′-monophosphates via a 2′,3′-cyclic intermediate, whereas non-enzymatic alkaline hydrolysis produces an approximately equimolar mixture of 2′- and 3′-monophosphates — precisely matching the composition of Uridine-2′(3′)-monophosphate [2]. Consequently, researchers requiring an authentic representation of chemically degraded RNA products or a defined mixture for enzyme active-site profiling must use the mixed-isomer product; substitution with pure 5′-UMP or a single 2′- or 3′-isomer would generate systematically inaccurate analytical results.

Quantitative Differentiation Evidence for Uridine-2′(3′)-monophosphate — Comparator-Based Data for Scientific Procurement Decisions


Thermal Polymerization Enthalpy Ranking: 5′-UMP > 3′-UMP > 2′-UMP — DSC Evidence That the 2′(3′) Mixture Exhibits Distinct Thermochemical Behaviour

Differential scanning calorimetry (DSC) of crystalline uridine monophosphate positional isomers established a clear enthalpimetric preference order for thermal polymerization: 5′-UMP > 3′-UMP > 2′-UMP [1]. The thermal spectra of 2′-UMP and 3′-UMP are distinct, indicating the absence of a common intermediate in their condensation reactions. When equimolar mixtures of each isomer with uridine are subjected to thermal condensation, the lower-melting 2′(3′) mixture enables polymerization initiation at a lower temperature, extends the reaction over a wider temperature range, and achieves a greater degree of polymerization than is possible with either pure isomer alone [1]. This means the mixed-isomer product Uridine-2′(3′)-monophosphate offers thermochemical behaviour that is not achievable with pure 5′-UMP or with individually pure 2′- or 3′-isomers.

Prebiotic chemistry Abiogenic polymerization Differential scanning calorimetry

CNPase Hydrolysis Product Specificity — Exclusive Formation of Uridine 2′-Phosphate, Not 3′-Phosphate, from Cyclic Substrate

The enzyme 2′,3′-cyclic nucleotide-3′-phosphodiesterase (CNPase, EC 3.1.4.37) — the third most abundant protein in central nervous system myelin — exclusively hydrolyses uridine 2′,3′-cyclic monophosphate to uridine 2′-phosphate, not uridine 3′-phosphate [1][2]. This strict positional specificity means that the 2′-monophosphate isomer is the sole enzymatic product of CNPase action, while the 3′-isomer arises only from non-enzymatic or alternative enzymatic pathways. Uridine-2′(3′)-monophosphate, containing both isomers, therefore serves as the only authentic reference mixture for simultaneously tracking both the CNPase-generated 2′-phosphate product and the non-enzymatic 3′-phosphate background in the same analytical run.

Myelin enzymology 2′,3′-cyclic nucleotide 3′-phosphodiesterase Neurobiology

BS-RNase Active-Site Mapping — Differential Inhibition Potency Across Pyrimidinyl Phosphonucleotides with C3′p Ki = 22 µM Most Potent

In a comprehensive kinetic and crystallographic study of bovine seminal ribonuclease (BS-RNase) — a homodimeric antitumor enzyme — five pyrimidinyl phosphonucleotide inhibitors were directly compared: uridine 2′-phosphate (U2′p), uridine 3′-phosphate (U3′p), uridine 5′-diphosphate (UDP), cytidine 3′-phosphate (C3′p), and cytidine 5′-phosphate (C5′p) [1]. Among all tested ligands, C3′p was the most potent inhibitor with a Kᵢ value of 22 µM. Both U2′p and U3′p bound to the BS-RNase active site, with distinct binding modes resolved by X-ray crystallography at 1.6 Å resolution (PDB 3DJO and 3DJP). ADME pharmacokinetic predictions identified U2′p, U3′p, and C5′p as the most promising candidates for oral bioavailability [1]. In vivo aspermatogenicity assays confirmed that C3′p and C5′p significantly inhibited the biological action of BS-RNase.

Ribonuclease inhibitor design Antitumor enzyme targeting X-ray crystallography

NT5M Mitochondrial Nucleotidase — Simultaneous Processing of 2′-, 3′-, and 5′-UMP Isomers With Distinct Structural Determinants

Human mitochondrial 5′(3′)-deoxyribonucleotidase (NT5M, also designated mdN or dNT-2) is the major nucleotidase of human mitochondria and catalyzes the hydrolysis of thymidine 5′-monophosphate (TMP), uridine 2′-monophosphate, uridine 3′-monophosphate, uridine 5′-monophosphate, and deoxyuridine 5′-monophosphate (dUMP) to yield the corresponding nucleosides and orthophosphate [1][2]. Crystal structures of the D41N inactive variant in complex with uridine 2′-monophosphate (PDB 1Z4J), uridine 5′-monophosphate, and thymidine 3′-monophosphate revealed that the enzyme's specificity for the deoxyribo form of nucleoside 5′-monophosphates is driven by residues Ile-133, Phe-49, and Phe-102, which create a sterically unfavorable environment for the 2′-hydroxyl group of ribonucleoside 5′-monophosphates [2]. This structural discrimination does not apply to 2′- or 3′-monophosphates, which are accommodated differently. The fact that NT5M processes all three uridine monophosphate positional isomers — but with structurally distinct binding modes — means that the 2′(3′) mixed-isomer preparation is the only appropriate substrate for comprehensively assaying NT5M activity and its role in mitochondrial dTTP pool regulation.

Mitochondrial nucleotide metabolism dTTP pool regulation Deoxyribonucleotidase

Alkaline vs. Enzymatic RNA Hydrolysis — The 2′(3′)-Mixture as an Authentic Surrogate for Non-Enzymatic Degradation Products Distinct from RNase-Generated 3′-UMP

RNA hydrolysis follows two mechanistically distinct pathways: (i) enzymatic cleavage by ribonucleases (e.g., RNase A, RNase T1) proceeds via a 2′,3′-cyclic phosphate intermediate that is subsequently hydrolyzed exclusively to 3′-phosphomonoesters; (ii) non-enzymatic alkaline hydrolysis also proceeds through a 2′,3′-cyclic intermediate, but hydroxide ions attack either P–O–C linkage non-specifically, yielding an approximately 1:1 mixture of 2′- and 3′-monophosphates [1]. Uridine-2′(3′)-monophosphate — the equimolar mixed-isomer preparation — directly matches the product distribution of chemical (non-enzymatic) RNA degradation. By contrast, pure 3′-UMP represents only the enzymatic product, and pure 2′-UMP is virtually absent from RNase-generated hydrolysates. This compositional distinction makes the 2′(3′) mixture an indispensable analytical reference standard for HPLC or LC-MS/MS workflows that must differentiate enzymatic from chemical RNA damage in biological samples.

RNA degradation analysis Analytical reference standards Nucleotide biomarker discovery

Differential Hydrolytic Dephosphorylation Kinetics — Tertiary vs. Secondary Hydroxyl Phosphate Cleavage Rates Differ by ~10-Fold

Comparative kinetic analysis of 2′- and 3′-C-methyluridine 2′,3′-cyclic monophosphate hydrolysis — performed with direct comparison to unmodified uridine 2′,3′-cyclic monophosphate — demonstrated that the tertiary hydroxyl-bearing monophosphate isomer is dephosphorylated approximately one order of magnitude faster than the secondary hydroxyl-bearing isomer [1]. Specifically, hydrolytic dephosphorylation of the tertiary (2′- or 3′-substituted) monophosphate is ~10-fold faster than that of the secondary monophosphate, and this dephosphorylation competes kinetically with intramolecular phosphate migration between the 2′ and 3′ positions. These rate differences are directly relevant to understanding the differential chemical stability of the 2′- and 3′-UMP isomers present in Uridine-2′(3′)-monophosphate, with implications for its storage, handling, and interpretation of time-resolved RNA degradation experiments.

Phosphate migration kinetics RNA model chemistry Hydrolytic stability

High-Value Application Scenarios for Uridine-2′(3′)-monophosphate — Research and Industrial Use Cases Grounded in Quantitative Differentiation Evidence


Analytical Reference Standard for HPLC/LC-MS/MS Discrimination of Enzymatic vs. Chemical RNA Degradation in Clinical Biomarker Studies

Uridine-2′(3′)-monophosphate is the only commercially available nucleotide standard that reproduces the ~1:1 mixture of 2′- and 3′-UMP isomers produced by non-enzymatic (alkaline or metal-catalyzed) RNA hydrolysis [1]. In LC-MS/MS workflows designed to distinguish enzymatic RNA cleavage (which yields exclusively 3′-monophosphates via the RNase A pathway) from chemical RNA damage (which yields an equimolar 2′/3′ mixture), the mixed-isomer product serves as the authentic calibration reference for the chemical degradation channel. Pure 3′-UMP alone cannot serve this function because it lacks the 2′-isomer that is the defining signature of non-enzymatic degradation. This application is directly supported by the product distribution evidence in Section 3, Evidence Item 5.

Combined Substrate for NT5M Mitochondrial Nucleotidase Activity Assays in dNTP Pool Homeostasis Research

Because human mitochondrial 5′(3′)-deoxyribonucleotidase (NT5M) simultaneously dephosphorylates uridine 2′-, 3′-, and 5′-monophosphates — with the 2′ and 3′ isomers accommodated via binding modes distinct from the sterically discriminated 5′-ribo form [1] — the Uridine-2′(3′)-monophosphate mixture provides a more physiologically comprehensive substrate than any single pure isomer. Researchers studying mitochondrial dTTP pool regulation, particularly in the context of mtDNA replication fidelity and mitochondrial disease, can use the mixed-isomer preparation in a single assay well to simultaneously probe NT5M activity toward both the 2′- and 3′-phosphorylated substrates, eliminating the need for separate reactions with individually sourced pure isomers. This application derives from the NT5M substrate specificity evidence in Section 3, Evidence Item 4.

Active-Site Mapping Tool for RNase A Superfamily Inhibitor Development — Simultaneous Crystallographic Screening of 2′- and 3′-Binding Poses

The Dossi et al. (2009) study demonstrated that U2′p and U3′p occupy distinct binding poses within the BS-RNase active site, with both isomers acting as potent inhibitors [1]. By using Uridine-2′(3′)-monophosphate as a combined ligand source, structural biology groups can co-crystallize or soak both isomers simultaneously, potentially identifying differential electron density for the 2′- and 3′-phosphate positions within a single crystallographic experiment. This approach reduces protein consumption, crystallization trials, and synchrotron time compared to sequential screening with individually purified 2′-UMP and 3′-UMP. The application is directly supported by the BS-RNase inhibition and crystallographic evidence in Section 3, Evidence Item 3.

Prebiotic Chemistry Model System for Abiogenic RNA Polymerization Studies Requiring Authentic Mixed-Isomer Monomer Feedstock

The DSC data of Olafsson and Bryan established that the 2′(3′) mixed-isomer preparation polymerizes over a wider temperature range and to a greater extent than pure 5′-UMP, 3′-UMP, or 2′-UMP when co-condensed with uridine under prebiotically plausible conditions [1]. Origin-of-life chemistry laboratories investigating thermal polymerization scenarios (e.g., volcanic hot-dry-wet cycling models) therefore require the mixed-isomer product to reproduce the polymerization behaviour originally reported in the foundational literature. Substitution with pure 5′-UMP — the typical choice for biochemical RNA polymerization — would yield systematically different polymerization kinetics and product distributions, invalidating comparisons with published prebiotic chemistry datasets. This application is grounded in the thermal polymerization evidence of Section 3, Evidence Item 1.

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